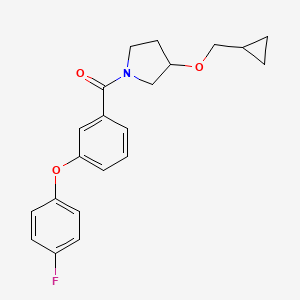

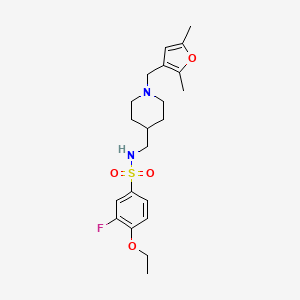

![molecular formula C8H10O3 B2965777 3-Oxospiro[3.3]heptane-1-carboxylic acid CAS No. 2306277-97-2](/img/structure/B2965777.png)

3-Oxospiro[3.3]heptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxospiro[3.3]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 2306277-97-2 . It has a molecular weight of 154.17 and its IUPAC name is 3-oxospiro[3.3]heptane-1-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds similar to 3-Oxospiro[3.3]heptane-1-carboxylic acid has been reported . For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed using a Lewis acid-catalyzed rearrangement of a 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative .Molecular Structure Analysis

The InChI code for 3-Oxospiro[3.3]heptane-1-carboxylic acid is 1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Drug Discovery and Design

The spirocyclic nature of 3-Oxospiro[3.3]heptane-1-carboxylic acid makes it a valuable scaffold in drug discovery. Its unique structure can be used to create novel compounds with potential therapeutic effects. A study has shown that building blocks of the 1-oxaspiro[3.3]heptane family demonstrate a high propensity to populate lead-like chemical space, which is crucial for identifying new drug candidates .

Synthesis of Spirocyclic Compounds

This compound serves as a precursor in the synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptane derivatives. These derivatives are new scaffolds that can be used in further chemical synthesis and drug development, providing a versatile platform for creating a variety of bioactive molecules .

Material Science

In material science, 3-Oxospiro[3.3]heptane-1-carboxylic acid can be utilized to synthesize polymers with unique properties. For instance, the synthesis of polyamides derived from spirocyclic compounds could lead to materials with novel optical and mechanical properties .

Bioisostere Development

Spirocyclic compounds like 3-Oxospiro[3.3]heptane-1-carboxylic acid are being explored as bioisosteres for benzene. Bioisosteres are compounds that can mimic the biological properties of another chemical entity while possessing distinct physical and chemical characteristics. This application is significant in the development of safer and more effective pharmaceuticals .

Chemical Library Generation

The compound’s structure is ideal for the generation of virtual combinatorial libraries using software like LLAMA. This application is essential in computational chemistry for screening a vast array of chemical compounds quickly and efficiently, accelerating the drug discovery process .

Lead Optimization

3-Oxospiro[3.3]heptane-1-carboxylic acid: can be used in lead optimization processes where its incorporation into drug leads may improve pharmacokinetic and pharmacodynamic properties. Its spirocyclic structure can influence the molecule’s ability to interact with biological targets, potentially leading to better drug candidates .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propriétés

IUPAC Name |

3-oxospiro[3.3]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLAHNBLJMAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxospiro[3.3]heptane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

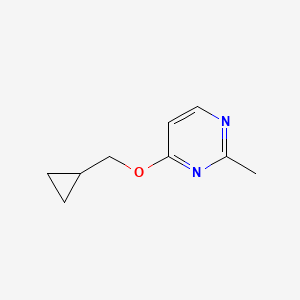

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)

amino}-2-methylpropanoic acid](/img/structure/B2965703.png)

![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)

![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)